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Introduction
SNX-482 is a 41-amino acid peptide toxin originally isolated from the venom of the African

tarantula, Hysterocrates gigas. It is a potent and selective blocker of certain voltage-gated

calcium and potassium channels, making it a valuable tool in neuroscience and pharmacology

research. This document provides a detailed overview of the structure, amino acid sequence,

and cellular signaling pathways affected by SNX-482.

Molecular Structure and Amino Acid Sequence
SNX-482 belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a

specific arrangement of three disulfide bonds that confer significant thermal and chemical

stability. This structural motif is common among spider toxins and is crucial for their biological

activity.

Amino Acid Sequence
The primary structure of SNX-482 consists of 41 amino acid residues. The sequence, as

provided by commercial suppliers, is:

G-V-D-K-A-G-C-R-Y-M-F-G-G-C-S-V-N-D-D-C-C-P-R-L-G-C-H-S-L-F-S-Y-C-A-W-D-L-T-F-S-

D[1]
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Three-Dimensional Structure
The tertiary structure of SNX-482 is defined by its ICK motif, which involves three disulfide

bridges. Based on the provided sequence, the cysteine residues at positions 7, 14, 20, 21, 27,

and 34 are involved in forming these bonds. The specific disulfide connectivity for SNX-482 is

between Cys7-Cys21, Cys14-Cys26, and Cys20-Cys33[1]. This intricate network of disulfide

bonds creates a compact, stable structure that is resistant to proteolysis.

Experimental Protocols for Structure and Sequence
Elucidation
While specific, detailed experimental protocols for the initial determination of the SNX-482

structure and sequence are not readily available in the public domain, the following are

standard, widely-accepted methodologies for such tasks.

Amino Acid Sequencing
The determination of the amino acid sequence of a peptide like SNX-482 is typically achieved

through a combination of methods:

Edman Degradation: This classic method sequentially removes amino acid residues from the

N-terminus of a peptide. The released residues are then identified by chromatography. For a

41-amino acid peptide, this process would be repeated multiple times.

Mass Spectrometry: Modern protein sequencing heavily relies on mass spectrometry,

particularly tandem mass spectrometry (MS/MS). The peptide is first fragmented in the mass

spectrometer, and the masses of the resulting fragments are used to deduce the amino acid

sequence. This technique is highly sensitive and can handle complex mixtures.

A typical workflow for sequencing a novel peptide toxin would involve:

Purification: Isolation of the toxin from the crude venom using techniques like high-

performance liquid chromatography (HPLC).

Reduction and Alkylation: Cleavage of the disulfide bonds to linearize the peptide.
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Enzymatic Digestion: Use of proteases to break the peptide into smaller, more manageable

fragments.

Sequencing: Analysis of the intact peptide and its fragments by Edman degradation and/or

mass spectrometry.

Sequence Assembly: Overlapping the sequences of the fragments to reconstruct the full-

length peptide sequence.

Structure Determination
The three-dimensional structure of a peptide is determined using high-resolution techniques

such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for

determining the structure of small to medium-sized proteins and peptides in solution, which

is closer to their native state. Multidimensional NMR experiments provide information about

the distances between atoms, which are then used to calculate a set of 3D structures

consistent with the experimental data.

X-ray Crystallography: This method requires the peptide to be crystallized. The crystal is

then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an

electron density map, from which the atomic structure can be modeled. While capable of

providing very high-resolution structures, the crystallization of peptides can be a significant

challenge.

Quantitative Data
The following table summarizes key quantitative data related to the activity of SNX-482 on its

primary targets.
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Parameter
Target Ion
Channel

Value
Species/Cell
Line

Reference

IC₅₀ CaV2.3 (R-type) ~30 nM
Recombinantly

expressed
[1]

IC₅₀ Kv4.3 <3 nM HEK-293 cells [2][3]

Molecular Weight - 4495.01 Da - [1]

Number of Amino

Acids
- 41 - [4][5]

Signaling Pathways and Mechanism of Action
SNX-482 exerts its effects by binding to and modulating the function of specific voltage-gated

ion channels. Its two primary targets are the CaV2.3 (R-type) voltage-gated calcium channels

and the Kv4.3 voltage-gated potassium channels.

Inhibition of CaV2.3 Channels
SNX-482 is a potent blocker of CaV2.3 channels.[4] These channels are involved in a variety of

neuronal processes, including neurotransmitter release and dendritic calcium signaling. By

blocking CaV2.3, SNX-482 can inhibit these processes. The mechanism of action involves the

toxin binding to the voltage-sensing domain of the channel, thereby inhibiting its activation.[4]
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SNX-482 Inhibition of CaV2.3 Signaling

Inhibition of Kv4.3 Channels
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SNX-482 is also a highly potent inhibitor of Kv4.3 channels, which are responsible for the A-

type potassium current (IA) in many neurons.[2][3] This current plays a critical role in regulating

neuronal excitability and the backpropagation of action potentials. Inhibition of Kv4.3 by SNX-

482 leads to a broadening of action potentials and increased neuronal excitability. The toxin is

thought to act as a gating modifier, shifting the voltage dependence of channel activation.[2]
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SNX-482 Inhibition of Kv4.3 Signaling

Experimental Workflow for Studying SNX-482
Effects
The functional effects of SNX-482 on ion channels are typically investigated using

electrophysiological techniques.
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Workflow for Electrophysiological Analysis

Conclusion
SNX-482 is a structurally robust and biologically potent peptide toxin. Its high affinity and

selectivity for specific ion channels, particularly CaV2.3 and Kv4.3, make it an indispensable

tool for dissecting the roles of these channels in cellular physiology and pathophysiology. A

thorough understanding of its structure, sequence, and mechanism of action is crucial for its

effective application in research and for the potential development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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